5-(1H-1,2,3,4-テトラゾール-5-イル)ピリジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

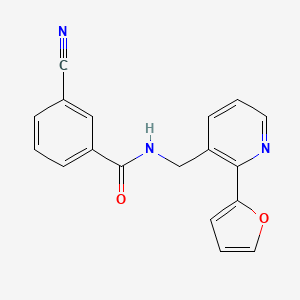

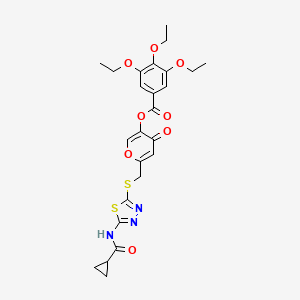

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular weight of 191.15 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid has been reported in the literature . For instance, energetic salts were synthesized by reacting H4 TTP with various alkali metals .

Molecular Structure Analysis

The molecular structure of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid involves a pyridine ring linked to a tetrazole ring . In certain complexes, the pyridine rings are linked to form two-dimensional layers .

Physical And Chemical Properties Analysis

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is a powder at room temperature . It has a melting point of 284-285°C .

科学的研究の応用

金属有機構造体(MOF)および配位高分子

- 用途:

高エネルギー材料

生物学的評価

- 用途:

- 創薬: 研究者は、TZPCA誘導体の潜在的な医薬用途を評価しています。 さらなる研究により、それらの特定の生物学的標的とメカニズムを探索する必要があります .

生化学分析

Biochemical Properties

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions and enzymes that typically interact with carboxylates. This interaction can influence the activity of metalloenzymes and other proteins that require metal cofactors for their function .

Cellular Effects

In cellular systems, 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules by binding to metal ions, which are crucial for the function of many signaling proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, potentially altering the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their active sites or by competing with natural substrates. The tetrazole ring’s ability to delocalize negative charge makes it an effective mimic of carboxylate groups, allowing it to participate in hydrogen bonding and electrostatic interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its activity can diminish over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. Additionally, it can affect metabolite levels by altering the balance of reactions in which it participates .

特性

IUPAC Name |

5-(2H-tetrazol-5-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHIIUVBCHQIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NNN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342734-35-3 |

Source

|

| Record name | 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2572082.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2572083.png)

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate](/img/structure/B2572084.png)

![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)